Ifflaiamine
Overview
Description
Ifflaiamine is a natural alkaloid compound isolated from the wood of Flindersia ifflaiana F. Muell . It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is known for its unique furoquinoline structure, which contributes to its distinct chemical properties .
Scientific Research Applications
Ifflaiamine has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Ifflaiamine (IFLA) is a synthetic compound derived from acridone The specific primary targets of this compound are currently not well-documented in the literature
Mode of Action
It is known that the interaction between a drug and its target can be complex and multifaceted . The drug may bind to its target, altering its function and leading to changes at the cellular level. The specific interactions between this compound and its targets remain to be elucidated.
Biochemical Pathways
It is known that drugs can influence various biochemical pathways, leading to downstream effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug These factors can include temperature, pH, and the presence of other substances
Preparation Methods
Ifflaiamine is primarily obtained through natural extraction from the wood of Flindersia ifflaiana . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through a series of chemical reactions involving the formation of the furoquinoline structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
Ifflaiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where functional groups on the furoquinoline ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Ifflaiamine is unique due to its modified furoquinoline structure. Similar compounds include other alkaloids with quinoline or furoquinoline structures, such as:
Quinoline: A basic structure found in many alkaloids.
Furoquinoline: A related structure with a fused furan ring.
Compared to these compounds, this compound’s unique modifications confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,3,3,9-tetramethyl-2H-furo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMLMDURILOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of Ifflaiamine?
A1: this compound is a furoquinoline alkaloid, meaning it contains a furan ring fused to a quinoline core. This particular alkaloid exhibits a unique structural modification compared to other furoquinolines. [, ] Its structure was first elucidated from the wood of Flindersia ifflaiana F. Muell., an Australian tree species. []
Q2: Has this compound been found in other plant species besides Flindersia ifflaiana?
A2: Yes, this compound has also been isolated from the root barks of Dictamnus dasycarpus. [] This finding marked the first time this compound was isolated from the Dictamnus genus. []
Q3: Were there any attempts to synthesize this compound?
A3: Yes, researchers investigated the synthesis of this compound through the Claisen rearrangement of a specific precursor, 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone. [] This reaction led to several products, including a key intermediate that could be converted to this compound after further chemical transformations. []
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